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Abstract
Hexamethylacetone, systematically known as 2,2,4,4-tetramethyl-3-pentanone and also

commonly referred to as di-tert-butyl ketone, is a sterically hindered ketone with significant

applications in organic synthesis and materials science. Its unique structural features impart

notable stability and specific reactivity, making it a valuable building block and a subject of

interest in mechanistic studies. This technical guide provides a comprehensive overview of the

chemical properties, structure, and a detailed experimental protocol for the synthesis of

hexamethylacetone. All quantitative data are presented in structured tables for clarity, and key

processes are visualized using logical diagrams.

Chemical and Physical Properties
Hexamethylacetone is a colorless liquid at room temperature, characterized by its high degree

of steric hindrance around the carbonyl group. This steric bulk significantly influences its

physical and chemical properties.[1] The key properties are summarized in the table below.
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Property Value Reference(s)

IUPAC Name
2,2,4,4-Tetramethyl-3-

pentanone
[2]

Synonyms
Hexamethylacetone, Di-tert-

butyl ketone, Pivalone
[3]

CAS Number 815-24-7 [2]

Molecular Formula C₉H₁₈O [2]

Molecular Weight 142.24 g/mol [2]

Appearance Colorless liquid [1]

Boiling Point 152-153 °C [4][5]

Density 0.824 g/mL at 25 °C [4]

Refractive Index (n²⁰/D) 1.419 [4]

Solubility
Insoluble in water; Soluble in

organic solvents
[1]

Stability Stable under normal conditions [1]

Incompatibilities Strong oxidizing agents [1]

SMILES CC(C)(C)C(=O)C(C)(C)C [2]

InChI Key
UIQGEWJEWJMQSL-

UHFFFAOYSA-N
[2]

Molecular Structure
The structure of hexamethylacetone is characterized by a central carbonyl group flanked by

two bulky tert-butyl groups. This arrangement is responsible for the molecule's significant steric

hindrance.

Figure 1: 2D Structure of Hexamethylacetone

Experimental Protocols
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Synthesis of Hexamethylacetone via Barbier-Type
Reaction and Hydrolysis
A convenient method for the synthesis of hexamethylacetone involves a Barbier-type reaction

of pivalonitrile with tert-butyl chloride and metallic lithium to form 2,2,4,4-tetramethyl-3-

pentanimine, followed by acidic hydrolysis of the imine to the desired ketone.

Step 1: Synthesis of 2,2,4,4-Tetramethyl-3-pentanimine

Materials:

Pivalonitrile

tert-Butyl chloride

Metallic lithium

Anhydrous diethyl ether

Hydrochloric acid (concentrated)

Sodium hydroxide solution

Magnesium sulfate (anhydrous)

Procedure:

A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a

reflux condenser with a drying tube, and a dropping funnel is charged with metallic lithium

sand in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

A solution of pivalonitrile and an excess of tert-butyl chloride in anhydrous diethyl ether is

added dropwise to the stirred suspension of lithium. The reaction is exothermic and the

rate of addition should be controlled to maintain a gentle reflux.

After the addition is complete, the reaction mixture is stirred at room temperature until the

lithium metal is consumed.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1294621?utm_src=pdf-body
https://www.benchchem.com/product/b1294621?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The reaction is then carefully quenched by the slow addition of water.

The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude

2,2,4,4-tetramethyl-3-pentanimine.

Step 2: Hydrolysis of 2,2,4,4-Tetramethyl-3-pentanimine to Hexamethylacetone

Procedure:

The crude 2,2,4,4-tetramethyl-3-pentanimine is dissolved in a suitable solvent such as

diethyl ether.

The solution is then treated with an aqueous acid solution (e.g., 2M HCl) and stirred

vigorously at room temperature. The progress of the hydrolysis can be monitored by thin-

layer chromatography (TLC).

Upon completion of the reaction, the organic layer is separated.

The aqueous layer is extracted with diethyl ether.

The combined organic extracts are washed with a saturated sodium bicarbonate solution

to neutralize any remaining acid, followed by a wash with brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

evaporated to give the crude hexamethylacetone.

The crude product can be purified by distillation.
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Step 1: Imine Synthesis (Barbier-Type Reaction)

Step 2: Hydrolysis

Pivalonitrile +
tert-Butyl Chloride +

Lithium in Ether
Reaction MixtureDropwise addition Quenching (Water)Stirring Extraction with Ether Drying and Solvent Removal Crude 2,2,4,4-Tetramethyl-3-pentanimine Crude Imine in Ether

Reaction Mixture

Aqueous Acid (e.g., 2M HCl)

Extraction and WashingStirring Drying and Solvent Removal Crude Hexamethylacetone Purification (Distillation) Pure Hexamethylacetone

Click to download full resolution via product page

Figure 2: Experimental Workflow for the Synthesis of Hexamethylacetone

Spectroscopic Data
The structure of hexamethylacetone can be confirmed by various spectroscopic methods.
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Spectroscopy Key Features

¹H NMR

A single sharp peak is expected in the upfield

region (around δ 1.2-1.4 ppm) corresponding to

the 18 equivalent protons of the two tert-butyl

groups.

¹³C NMR

Three distinct signals are expected: one for the

carbonyl carbon (downfield, around δ 215-220

ppm), one for the quaternary carbons of the tert-

butyl groups, and one for the primary carbons of

the methyl groups.

Infrared (IR)

A strong, sharp absorption band characteristic of

the C=O stretching vibration of a ketone,

typically in the range of 1680-1700 cm⁻¹. The

steric hindrance may shift this frequency slightly.

Mass Spectrometry

The molecular ion peak (M⁺) would be observed

at m/z = 142. Characteristic fragmentation

patterns would include the loss of a tert-butyl

group (m/z = 85) and a McLafferty

rearrangement is not possible due to the

absence of γ-hydrogens.

Applications in Research and Development
Hexamethylacetone serves as a valuable tool in several areas of chemical research and

development:

Sterically Hindered Base: Due to the steric bulk around the carbonyl group, the

corresponding enolate of hexamethylacetone is a strong, non-nucleophilic base used in

various organic transformations.

Mechanistic Studies: Its rigid and well-defined structure makes it an excellent model

compound for studying reaction mechanisms, particularly those involving nucleophilic

addition to carbonyls.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1294621?utm_src=pdf-body
https://www.benchchem.com/product/b1294621?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precursor in Synthesis: It is a starting material for the synthesis of other sterically hindered

molecules, which can be used as ligands for catalysts or as building blocks for complex

organic architectures.

Safety Information
Hexamethylacetone is a flammable liquid and should be handled with appropriate safety

precautions in a well-ventilated fume hood.[1] It is incompatible with strong oxidizing agents.[1]

Users should consult the Safety Data Sheet (SDS) for detailed information on handling,

storage, and disposal.

Disclaimer: This document is intended for informational purposes only and should not be used

as a substitute for professional laboratory guidance and a thorough risk assessment. All

experimental work should be conducted by trained personnel in a suitably equipped laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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